Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC18365035
Molecular Formula: C20H27ClN4O6
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27ClN4O6 |
|---|---|
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | ethyl 7-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C20H27ClN4O6/c1-9-29-16(26)12-10-22-25-14(12)23-13(21)11(2)15(25)24(17(27)30-19(3,4)5)18(28)31-20(6,7)8/h10H,9H2,1-8H3 |
| Standard InChI Key | XLGZZENOUFXNNN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=C(C(=C(N2N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C)Cl |
Introduction
Structural and Chemical Characterization
The pyrazolo[1,5-a]pyrimidine core of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7 (Figure 1). The chloro group at position 5 enhances electrophilic reactivity, while the bis-Boc groups at position 7 provide steric protection for the amino functionality, a common strategy to improve metabolic stability . The methyl group at position 6 and ethyl carboxylate at position 3 contribute to hydrophobic interactions and solubility, respectively.
Table 1: Key Structural Features and Properties
| Feature | Position | Role |
|---|---|---|
| Chloro substituent | 5 | Electrophilic reactivity modulator |
| Bis-Boc amino group | 7 | Steric protection, stability |
| Methyl group | 6 | Hydrophobic interactions |
| Ethyl carboxylate | 3 | Solubility enhancement |
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying its structure. The Boc groups exhibit characteristic tert-butyl signals at δ 1.4–1.5 ppm in ¹H NMR, while the pyrazolo[1,5-a]pyrimidine protons resonate between δ 6.5–8.0 ppm.
Synthesis and Reaction Pathways
The synthesis of Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves multi-step reactions optimized for regioselectivity and yield (Scheme 1). Industrial-scale production often employs continuous flow reactors to enhance efficiency.
Core Formation
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol . Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces chlorine at position 5 .
Functionalization
The bis-Boc groups are introduced via nucleophilic substitution at position 7 using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like potassium carbonate. Ethyl carboxylation at position 3 is achieved through esterification with ethyl chloroformate.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core cyclization | Diethyl malonate, NaOEt | 89 |
| Chlorination | POCl₃, reflux | 61 |
| Bis-Boc protection | Boc₂O, K₂CO₃, DMF | 78 |
| Ethyl carboxylation | Ethyl chloroformate, DMAP | 85 |
Biological Activities and Mechanisms
Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate demonstrates broad bioactivity, primarily as an enzyme inhibitor.
Kinase Inhibition
The compound selectively inhibits phosphoinositide 3-kinase δ (PI3Kδ), a kinase implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) . Its bis-Boc groups occupy the affinity pocket of PI3Kδ, forming hydrogen bonds with Asp-787 and Lys-799, while the chloro group enhances binding to hydrophobic residues .
Anticancer Properties
In vitro studies show nanomolar IC₅₀ values against non-small cell lung cancer (NSCLC) cell lines by targeting epidermal growth factor receptor (EGFR) mutants . The pyrazolo[1,5-a]pyrimidine core mimics ATP, competing for the kinase active site .
Table 3: Biological Activity Profile
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| PI3Kδ | 2.8 | ATP-competitive inhibition |
| EGFR L858R/T790M/C797S | 10 | Allosteric mutant-selective binding |
| COX-2 | 220 | Anti-inflammatory activity |
Therapeutic Applications
Inflammatory Diseases
The compound’s PI3Kδ inhibition reduces neutrophil chemotaxis and cytokine production, making it a candidate for inhaled COPD therapies . Preclinical models show a 60% reduction in airway inflammation at 10 mg/kg doses .
Oncology
As a third-generation EGFR inhibitor, it overcomes T790M and C797S resistance mutations in NSCLC . Co-administration with osimertinib synergistically reduces tumor growth in xenograft models .
Comparative Analysis with Analogues
Table 4: Comparison with Related Pyrazolo[1,5-a]pyrimidines
| Compound | Selectivity (PI3Kδ vs. α/β/γ) | LogD | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 220-fold | 4.29 | 0.12 |
| Idelalisib | 30-fold | 3.01 | 0.08 |
| Duvelisib | 50-fold | 3.45 | 0.10 |
The target compound’s higher LogD and solubility stem from its ethyl carboxylate and bis-Boc groups, enabling better tissue penetration .
Future Directions
Ongoing research focuses on:
-
Prodrug Development: Replacing ethyl carboxylate with bioreversible esters to enhance absorption.
-
Combination Therapies: Pairing with immune checkpoint inhibitors for NSCLC.
-
Formulation Optimization: Nanoparticle encapsulation for sustained release in pulmonary delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume